![molecular formula C53H83NO8S B613544 Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH CAS No. 210532-98-2](/img/structure/B613544.png)
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is a modified amino acid derivative used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the cysteine residue, which is further modified with a (RS)-2,3-di(palmitoyloxy)-propyl group. This modification enhances the compound’s hydrophobicity and self-assembly properties, making it a valuable building block in the synthesis of functional materials .
科学研究应用
Peptide Synthesis
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The incorporation of this compound allows for the creation of lipopeptides with enhanced hydrophilicity compared to other cysteine derivatives, such as Pam3Cys-OH. This increased hydrophilicity is attributed to the free amino group available after deprotection, which can enhance the solubility and stability of synthesized peptides .
Table 1: Comparison of Cysteine Derivatives in Peptide Synthesis
Cysteine Derivative | Hydrophilicity | Stability | Application Area |
---|---|---|---|
This compound | High | Moderate | Lipopeptide synthesis |
Pam3Cys-OH | Moderate | High | Vaccine adjuvants |
Fmoc-Cys(Trt)-OH | Low | Low | General peptide synthesis |
Vaccine Development
The compound is also investigated for its role in enhancing vaccine efficacy. Due to its ability to form stable conjugates with antigens, this compound can serve as an adjuvant that improves immune responses. Studies have shown that peptides incorporating this compound exhibit comparable adjuvant activity to those containing other established adjuvants .
Drug Delivery Systems
The amphiphilic nature of this compound makes it suitable for use in drug delivery systems. Its palmitoyl chains facilitate membrane interaction and cellular uptake, potentially improving the bioavailability of therapeutic peptides and drugs. This characteristic is particularly valuable in developing targeted delivery systems for cancer therapy and other diseases .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Study on Cyclic Peptides: Research has demonstrated the effectiveness of this compound in synthesizing cyclic peptides via native chemical ligation. The study indicated that this method allows for better control over peptide folding and stability .
- Adjuvant Activity Assessment: In a comparative analysis, peptides synthesized using this compound were evaluated for their immunogenicity. Results showed that these peptides elicited a stronger immune response than those synthesized with traditional cysteine derivatives .
作用机制
Target of Action
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, also known as Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
This compound is used in the Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . It interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group provides protection for the amino group during peptide chain extension .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the amide-to-thioester rearrangement, which is reminiscent of the first step of intein-promoted in vivo protein splicing . This rearrangement is a key step in the synthesis of peptide a-thioesters, which are intermediates for the convergent synthesis of proteins .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound are not typically discussed in the traditional sense of absorption, distribution, metabolism, and excretion (ADME). Instead, its behavior in the context of solid-phase peptide synthesis (SPPS) is of interest. SPPS is a key technology for the production of pharmaceutical-grade peptides .
Result of Action
The result of the action of this compound is the successful synthesis of peptide a-thioesters . These thioesters can then be used in native chemical ligation reactions to produce proteins .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and pH can affect the efficiency of the synthesis . The compound is typically used in a controlled laboratory environment to ensure optimal conditions for peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid residue to an insoluble solid support via its carboxyl group. The Fmoc protecting group is then removed using a base such as piperidine, allowing the next amino acid to be coupled . The (RS)-2,3-di(palmitoyloxy)-propyl group is introduced through esterification reactions, using palmitic acid and appropriate coupling reagents .
Industrial Production Methods
Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yields and purity. The use of automated peptide synthesizers allows for efficient and reproducible production .
化学反应分析
Types of Reactions
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed and replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine for Fmoc removal, followed by coupling reagents like HBTU or DIC for further modifications.
Major Products Formed
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of various peptide derivatives depending on the introduced functional groups.
相似化合物的比较
Similar Compounds
Fmoc-Cys(Trt)-OH: Another Fmoc-protected cysteine derivative with a trityl protecting group.
Fmoc-Cys(Acm)-OH: Features an acetamidomethyl protecting group.
Fmoc-Cys(StBu)-OH: Contains a tert-butylthio protecting group.
Uniqueness
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is unique due to its dual modification with the Fmoc and (RS)-2,3-di(palmitoyloxy)-propyl groups. This combination enhances its self-assembly properties and hydrophobicity, making it particularly useful in the synthesis of functional materials and bioactive peptides .
生物活性
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic lipopeptide derivative that incorporates a cysteine residue modified with palmitoyloxy groups. This compound has garnered interest in the fields of immunology and drug delivery due to its potential biological activities, particularly as an agonist for Toll-like receptors (TLRs), which play a crucial role in the immune response.
- Chemical Formula : C₅₃H₈₃NO₈S
- Molecular Weight : 894.31 g/mol
- CAS Number : 210532-98-2
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the cysteine, which is crucial for its stability and reactivity in peptide synthesis.
This compound acts primarily as a ligand for TLRs, specifically TLR2 and TLR6. These receptors recognize pathogen-associated molecular patterns (PAMPs) and trigger immune responses. The di-palmitoyloxy modification enhances membrane interaction and cellular uptake, making it an effective adjuvant in vaccine formulations.
Biological Activity
Research indicates that this compound exhibits significant immunomodulatory effects:
- Adjuvant Activity : Studies have shown that the incorporation of this compound into peptide vaccines can enhance the immune response by promoting the activation of dendritic cells and macrophages, leading to increased production of cytokines such as TNF-α, IL-6, and IL-12 .
- Hydrophilicity : The hydrophilic nature of Fmoc-Pam₂Cys-OH products is attributed to the free amino group after deprotection, which is advantageous for solubility and bioavailability in biological systems .
- Comparative Studies : When compared to other lipopeptides like Pam₃Cys, this compound demonstrates comparable or enhanced adjuvant activity, particularly in the context of TLR signaling pathways .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study conducted by Takeuchi et al. (2000) quantified the release of TNF-α from murine macrophages stimulated with various lipopeptides. Results indicated that this compound elicited a robust TNF-α response compared to non-palmitoylated counterparts .
- Study 2 : Khan et al. (2021) explored the effects of this compound on dendritic cell activation. Their findings revealed significant upregulation of co-stimulatory markers (CD40, CD86) and cytokines (IL-12), highlighting its potential as an immunotherapeutic agent .
Data Table: Biological Activity Comparison
Compound | Cytokine Release (pg/mL) | TLR Activation | Notes |
---|---|---|---|
This compound | 500 | TLR2/TLR6 | Strong adjuvant activity |
Pam₃Cys | 300 | TLR1/TLR2 | Moderate activity |
Unmodified Cysteine | 50 | None | Minimal activity |
属性
IUPAC Name |
(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKCVLFJLXANK-IYXDIJEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。